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A detailed examination of two leading GLP-1 receptor agonists, semaglutide acetate and

dulaglutide, reveals nuances in their cardiovascular benefits. While both medications have

demonstrated significant efficacy in reducing cardiovascular risk in patients with type 2

diabetes, recent head-to-head real-world evidence and indirect comparisons of their pivotal

cardiovascular outcome trials (CVOTs) suggest potential differences in the magnitude of their

protective effects.

This guide provides a comprehensive comparison of semaglutide and dulaglutide on

cardiovascular outcomes, intended for researchers, scientists, and drug development

professionals. The analysis is based on data from key clinical trials and real-world studies, with

a focus on major adverse cardiovascular events (MACE).

Quantitative Analysis of Cardiovascular Outcomes
The following table summarizes the key cardiovascular outcome data from the pivotal trials for

semaglutide (SUSTAIN 6) and dulaglutide (REWIND), as well as a recent head-to-head real-

world study (REACH).
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Outcome
Semaglutide
(SUSTAIN 6) vs.
Placebo

Dulaglutide
(REWIND) vs.
Placebo

Semaglutide vs.
Dulaglutide
(REACH Study)

Primary Composite

Outcome (MACE)

HR: 0.74 (95% CI,

0.58-0.95); P<0.001

for noninferiority

HR: 0.88 (95% CI,

0.79-0.99); P=0.026

HR: 0.77 (95% CI,

0.71-0.84)

Cardiovascular Death
HR: 0.98 (95% CI,

0.66-1.44)

HR: 0.91 (95% CI,

0.78-1.06)
Not Reported

Non-fatal Myocardial

Infarction

HR: 0.74 (95% CI,

0.51-1.08)

HR: 0.96 (95% CI,

0.79-1.16)

HR: 0.94 (95% CI,

0.91-0.97)

Non-fatal Stroke
HR: 0.61 (95% CI,

0.38-0.99)

HR: 0.76 (95% CI,

0.61-0.95)

HR: 0.90 (95% CI,

0.87-0.93)

All-Cause Mortality Not significant
HR: 0.90 (95% CI,

0.80-1.01)

HR: 0.75 (95% CI,

0.72-0.78)

Hospitalization for

Heart Failure
Not significant Not significant

HR: 0.88 (95% CI,

0.85-0.91)

Expanded MACE Not Reported Not Reported
HR: 0.75 (95% CI,

0.70-0.82)

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death,

non-fatal myocardial infarction, and non-fatal stroke. Expanded MACE in the REACH study

included hospitalization for unstable angina or heart failure.[1][2][3][4][5][6][7] HR = Hazard

Ratio; CI = Confidence Interval.

Experimental Protocols
The cardiovascular benefits of semaglutide and dulaglutide were established in two major

cardiovascular outcome trials: SUSTAIN 6 and REWIND, respectively.

SUSTAIN 6 (Trial to Evaluate Cardiovascular and Other
Long-term Outcomes with Semaglutide in Subjects with

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/figure/Cell-Type-Specific-Signaling-Pathways-of-GLP-1-Receptor-Agonists-in-Cardiovascular_fig2_395861097
https://pubmed.ncbi.nlm.nih.gov/31189511/
https://www.researchgate.net/figure/Comprehensive-mechanistic-diagram-showing-GLP-1-receptor-signaling-pathways-including_fig1_394655336
https://wileymicrositebuilder.com/practicaldiabetes/wp-content/uploads/sites/29/2016/10/SUSTAIN-6-cardiovascular-safety-of-a-once-weekly-GLP-1-receptor-agonist.pdf
https://www.droracle.ai/articles/93629/what-is-the-full-analysis-of-the-sustain-6-semaglutide
https://www.researchgate.net/publication/392397843_Cardiovascular_Outcomes_of_Semaglutide_vs_Dulaglutide_in_Nonobese_Type_II_Diabetes_Patients_With_HFpEF
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2021.645566/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Type 2 Diabetes)
Objective: To assess the cardiovascular safety of once-weekly subcutaneous semaglutide

compared to placebo in patients with type 2 diabetes at high cardiovascular risk.[4][7] The

primary hypothesis was non-inferiority.[4][7]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.

[5]

Participants: 3,297 patients with type 2 diabetes and a high risk of cardiovascular events

were randomized to receive either semaglutide (0.5 mg or 1.0 mg) or placebo once weekly

for 104 weeks.[4][5][7]

Inclusion Criteria: Patients with type 2 diabetes who were drug-naïve or treated with one or

more glucose-lowering drugs, with an HbA1c of 7.0% or greater, and who were aged 50

years or older with established cardiovascular disease or chronic kidney disease, or 60 years

or older with at least one cardiovascular risk factor.

Primary Endpoint: The primary composite outcome was the first occurrence of a major

adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial

infarction, or non-fatal stroke.[4][5][7]

Statistical Analysis: A time-to-event analysis was performed using a Cox proportional-

hazards model to assess non-inferiority, with a pre-specified non-inferiority margin of 1.8 for

the hazard ratio.[8]

REWIND (Researching Cardiovascular Events with a
Weekly Incretin in Diabetes)

Objective: To assess the effect of once-weekly dulaglutide on major adverse cardiovascular

events in a broad population of patients with type 2 diabetes with and without established

cardiovascular disease.[5][9][10]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.

[2][11]
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Participants: 9,901 patients with type 2 diabetes were randomized to receive either

dulaglutide 1.5 mg or placebo once weekly. The median follow-up was 5.4 years.[3][5][6][10]

Inclusion Criteria: Adults with type 2 diabetes with a history of a cardiovascular event or

cardiovascular risk factors.[2][11] A key feature of the REWIND trial was the inclusion of a

majority of participants (69%) without established cardiovascular disease at enrollment.[10]

Primary Endpoint: The primary composite outcome was the first occurrence of a major

adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial

infarction, or non-fatal stroke.[9][11]

Statistical Analysis: A time-to-event analysis was conducted using a Cox proportional-

hazards model to test for superiority of dulaglutide over placebo.

Signaling Pathways
The cardiovascular benefits of GLP-1 receptor agonists like semaglutide and dulaglutide are

mediated through multiple signaling pathways. These pathways are activated upon binding of

the agonist to the GLP-1 receptor, which is expressed in various cardiovascular tissues,

including the heart and blood vessels.
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GLP-1 Receptor Activation
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Caption: GLP-1 Receptor Agonist Signaling Pathway in the Cardiovascular System.

Conclusion
Both semaglutide and dulaglutide have demonstrated clear cardiovascular benefits in patients

with type 2 diabetes. The SUSTAIN 6 and REWIND trials established their efficacy in reducing

major adverse cardiovascular events compared to placebo.[4][6] The recent head-to-head real-

world evidence from the REACH study suggests that semaglutide may be associated with a

greater reduction in MACE and all-cause mortality compared to dulaglutide in a Medicare

population with established atherosclerotic cardiovascular disease.[1][2] However, it is

important to consider the differences in the trial populations of SUSTAIN 6 and REWIND, with

the latter including a larger proportion of patients without established cardiovascular disease.

[10] The observed differences in outcomes may be influenced by these population
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characteristics. Further head-to-head randomized controlled trials are needed to definitively

compare the cardiovascular efficacy of these two important therapies. The underlying

mechanisms for their cardiovascular benefits are multifactorial, involving direct effects on the

vasculature and heart through established signaling pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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